3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Overview
Description
3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-3-(2,5-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Molecular Structure and Interactions
- The compound 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, a related derivative, exhibits interactions like C—H⋯O and weak C—H⋯π in its crystal structure. This suggests potential applications in understanding molecular interactions and crystal engineering (Bappalige et al., 2009).
Photosynthesis and Characterization
- In a study, the photosynthesis of 4-(5,7-dichloro-8aH-chromen-2-yl)-N,N-dimethylaniline was achieved from a similar compound (trans 2,4-dimethyl amino chalcone) using xenon light. This indicates its utility in synthetic organic chemistry and photosynthesis studies (Chalabi & Fadhil, 2020).
Chemical Reactivity and Catalysis
- Tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands, including those with 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, have been studied. These are potentially useful in catalysis, particularly in ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).
Electrochemical Properties
- The electrosynthesis of 3,4-diphenylhexane-3,4-diol from propiophenone reduction demonstrates the potential application of related compounds in electrochemical processes (Lyalin et al., 2006).
Triplet Reactivity in Photoreduction
- A study on benzophenone derivatives, including those with chloro-substituents, investigated their triplet reactivity and photoreduction processes, indicating potential applications in photochemistry and materials science (Li et al., 2012).
Adsorption Studies
- Research on adsorption of phenols by Amberlite XAD-4 resin, including compounds like 2,4-dimethylphenol, highlights potential applications in environmental remediation and water treatment technologies (Ku & Lee, 2000).
Synthesis of Novel Polymers
- New copolymers containing azobenzene moieties and thiophenes, synthesized from compounds including 4-methylthiophene, indicate potential uses in polymer science for creating materials with specific optical and thermal properties (Tapia et al., 2010).
Synthesis of Functionalized Compounds
- The synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes from related compounds demonstrates the role of steric strain in the stability of pnictazane oligomers, indicating applications in synthetic and inorganic chemistry (Burford et al., 2005).
UV Cross-Linkable Polymers
- The synthesis and characterization of a UV cross-linkable polymer based on triazine, including derivatives of 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, show potential applications in developing materials with special cross-linking properties (Suresh et al., 2016).
Polyester Synthesis and Characterization
- The synthesis of new aromatic polyesters containing cardo decahydronaphthalene groups, starting from compounds like 2,4-dimethylphenol, indicates potential applications in material science for producing polyesters with unique properties (Honkhambe et al., 2010).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVMODRODNSFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644705 | |
Record name | 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
CAS RN |
898794-50-8 | |
Record name | 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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